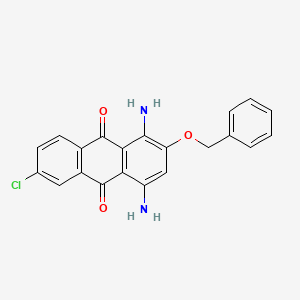
1,4-Diamino-2-(benzyloxy)-6-chloroanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diamino-2-(benzyloxy)-6-chloroanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their unique chemical properties. This particular compound is characterized by the presence of amino, benzyloxy, and chloro substituents on the anthracene-9,10-dione core, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-2-(benzyloxy)-6-chloroanthracene-9,10-dione typically involves multiple steps, starting from readily available anthraquinone derivatives. One common method involves the following steps:
Nitration: Anthraquinone is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Chlorination: Chlorine is introduced at the desired position using chlorinating agents like thionyl chloride.
Benzyloxylation: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diamino-2-(benzyloxy)-6-chloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like nitric acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Nitric acid, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Benzyl alcohol, sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
1,4-Diamino-2-(benzyloxy)-6-chloroanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 1,4-Diamino-2-(benzyloxy)-6-chloroanthracene-9,10-dione involves its interaction with biological molecules such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription. This property makes it a potential candidate for anticancer and antimicrobial therapies. The molecular targets and pathways involved include DNA intercalation and inhibition of topoisomerase enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Diamino-2,3-dichloroanthraquinone
- 1,4-Diamino-2,5-dihydroxyanthraquinone
- 1,4-Diamino-2,3-dicyanoanthraquinone
Uniqueness
1,4-Diamino-2-(benzyloxy)-6-chloroanthracene-9,10-dione is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties such as increased solubility and potential for further functionalization. The chloro substituent also enhances its reactivity, making it a versatile intermediate for various chemical syntheses.
Eigenschaften
CAS-Nummer |
88605-46-3 |
|---|---|
Molekularformel |
C21H15ClN2O3 |
Molekulargewicht |
378.8 g/mol |
IUPAC-Name |
1,4-diamino-6-chloro-2-phenylmethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H15ClN2O3/c22-12-6-7-13-14(8-12)21(26)17-15(23)9-16(19(24)18(17)20(13)25)27-10-11-4-2-1-3-5-11/h1-9H,10,23-24H2 |
InChI-Schlüssel |
AUNJPJSVDLVDHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dihydropyrazolo[5,1-B]oxazol-7-amine hcl](/img/structure/B13134419.png)
![ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate](/img/structure/B13134427.png)

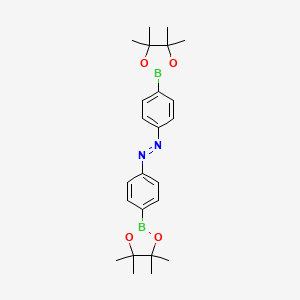
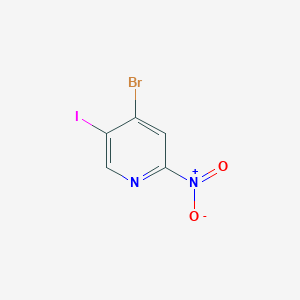
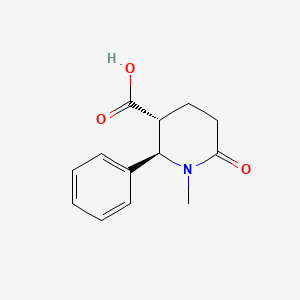
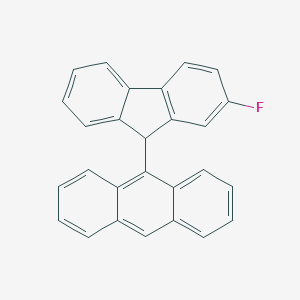
![(R)-N-(Quinuclidin-3-yl)-[2,2'-bithiophene]-5-carboxamide](/img/structure/B13134460.png)

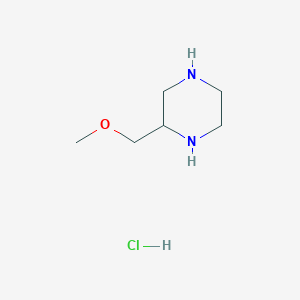
![3-Amino-2-methylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B13134478.png)
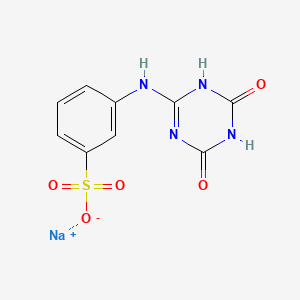
![6-Methoxy-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13134489.png)
